4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine
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Description
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H13ClFN5S and its molecular weight is 385.85. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing similar structures such as thiazole and indole derivatives have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the properties of similar compounds, it can be inferred that the compound might interact with its targets through electrophilic or nucleophilic substitution . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
For instance, indole derivatives have been reported to affect pathways related to inflammation, viral replication, cancer progression, and microbial growth .
Pharmacokinetics
Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
5-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-fluoro-4-methylphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN5S/c1-10-2-7-13(8-14(10)20)25-17(21)16(23-24-25)18-22-15(9-26-18)11-3-5-12(19)6-4-11/h2-9H,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGQMLDVXDWBOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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